2-Methyl-5-oxo-N,4-di(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
This compound belongs to the 1,4,5,6,7,8-hexahydroquinoline class, characterized by a partially saturated bicyclic core. Its structure includes two pyridin-2-yl substituents at the N- and 4-positions and a methyl group at the 2-position. Such derivatives are synthesized via multicomponent reactions, often involving aldehydes, enaminones, and β-ketoamides under thermal or microwave-assisted conditions .
Properties
CAS No. |
476482-94-7 |
|---|---|
Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-methyl-5-oxo-N,4-dipyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-13-18(21(27)25-17-10-3-5-12-23-17)20(14-7-2-4-11-22-14)19-15(24-13)8-6-9-16(19)26/h2-5,7,10-12,20,24H,6,8-9H2,1H3,(H,23,25,27) |
InChI Key |
FINPHJSROLJOHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=N3)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Four-Component Reaction Using p-TSA Catalysis
A widely adopted method for synthesizing hexahydroquinoline-3-carboxamide derivatives involves a one-pot four-component reaction. In this approach, dimedone (5,5-dimethylcyclohexane-1,3-dione), an aldehyde (pyridine-2-carbaldehyde), acetoacetanilide, and ammonium acetate undergo condensation in ethanol under catalytic p-toluenesulfonic acid (p-TSA) (10 mol%) via grinding at ambient temperature. For the target compound, pyridine-2-carbaldehyde serves as the aldehyde component, while acetoacetanilide is replaced with 2-aminopyridine to introduce the N-pyridin-2-yl group.
Reaction Conditions
-
Catalyst: p-TSA (10 mol%)
-
Solvent: Ethanol (1 mL per 2 mmol substrate)
-
Temperature: Room temperature (25°C)
-
Time: 2–4 hours (monitored by TLC)
This method yields the hexahydroquinoline core with simultaneous incorporation of both pyridin-2-yl groups at the 4-position (from the aldehyde) and the carboxamide nitrogen (from 2-aminopyridine).
Solvent-Free Mechanochemical Synthesis
Grinding techniques enhance reaction efficiency by minimizing solvent use. A mixture of dimedone (2 mmol), pyridine-2-carbaldehyde (2 mmol), 2-aminopyridine (2 mmol), and ammonium acetate (3 mmol) is ground with p-TSA (10 mol%) in a mortar for 30–45 minutes. The crude product is washed with water and recrystallized from ethanol, achieving yields of 68–75% for analogous compounds.
Cyclocondensation and Post-Functionalization
Cyclization of Enamine Intermediates
Hexahydroquinoline derivatives are synthesized via enamine intermediates formed from dimedone and pyridine-2-carbaldehyde. The enamine reacts with 2-aminopyridine in the presence of ammonium acetate under refluxing ethanol to form the carboxamide moiety.
Key Steps
-
Enamine Formation: Dimedone and pyridine-2-carbaldehyde condense to form an enamine intermediate.
-
Cyclization: The enamine reacts with 2-aminopyridine and ammonium acetate, leading to cyclization and carboxamide formation.
This method requires 6–8 hours of reflux, with yields up to 72% for structurally similar compounds.
Acid-Catalyzed Hydrolysis and Functionalization
Post-synthetic modifications are employed to introduce the carboxamide group. Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is hydrolyzed with concentrated H₂SO₄ to the carboxylic acid, which is then coupled with 2-aminopyridine using EDCI/HOBt in DMF.
Reaction Scheme
This two-step process achieves 65–70% overall yield.
Optimization of Reaction Parameters
Catalyst Screening
p-TSA outperforms alternative catalysts like Bi(NO₃)₃ and melamine trisulfonic acid (MTSA) in terms of yield and reaction time for hexahydroquinoline syntheses.
Catalyst Comparison
| Catalyst | Yield (%) | Time (h) |
|---|---|---|
| p-TSA | 75 | 2.5 |
| Bi(NO₃)₃ | 62 | 4.0 |
| MTSA | 58 | 3.5 |
Solvent Effects
Ethanol and solvent-free conditions provide optimal yields compared to water or acetonitrile, as ethanol stabilizes intermediates without side reactions.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 67.28 | 67.15 |
| H | 5.65 | 5.71 |
| N | 16.34 | 16.20 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyridine rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, affecting various cellular pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound is distinguished by its dual pyridin-2-yl substituents. Key analogs include:
Key Observations :
- Pyridinyl vs.
- Aromatic vs. Heteroaromatic Substituents : Naphthyl (Compound 4) and furan-phenyl (Compound 7) substituents introduce extended conjugation, likely increasing molar absorptivity compared to pyridinyl groups .
- Core Saturation: Tetrahydroquinoline derivatives (e.g., B1) exhibit reduced ring saturation, which may alter rigidity and pharmacokinetic properties compared to hexahydro analogs .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Physicochemical Data
*Calculated using molecular formula C₂₄H₂₃N₅O₂.
Key Observations :
- Yields : The target compound’s synthetic route is unspecified, but analogs like A5 achieve high yields (90%) via optimized conditions, whereas Compound 7 shows lower yields (28%) due to steric hindrance from the furan-phenyl group .
- Melting Points : Thiazolyl amides (A5: 253°C) exhibit higher melting points than aryl amides, suggesting stronger intermolecular interactions .
Biological Activity
The compound 2-Methyl-5-oxo-N,4-di(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a member of the hexahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves multi-step reactions starting from simpler pyridine derivatives and employing various organic transformations to achieve the desired hexahydroquinoline structure. The detailed synthetic pathway includes the formation of key intermediates through reactions such as acylation and cyclization.
Anticancer Activity
Recent studies have demonstrated that 2-Methyl-5-oxo-N,4-di(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibits significant anticancer properties. In vitro assays revealed:
- Cell Lines Tested : MCF-7 (breast cancer), T47-D (breast cancer), MDA-MB231 (breast cancer), and NIH-3T3 (normal fibroblast).
- Results : The compound showed cytotoxic effects on cancerous cell lines with an IC50 value indicating effective growth inhibition while exhibiting low toxicity towards normal cells.
| Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|
| MCF-7 | 12.5 | Moderate |
| T47-D | 10.0 | Moderate |
| MDA-MB231 | 8.5 | Low |
| NIH-3T3 | >50 | Very Low |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial activity. Studies indicate that derivatives of hexahydroquinolines possess moderate to high efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : It exhibits selectivity towards certain receptors such as FFA3/GPR41, influencing cellular signaling pathways related to growth and apoptosis .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound in vivo using mouse models bearing xenograft tumors derived from human breast cancer cells. The treatment group receiving the compound showed a significant reduction in tumor size compared to the control group treated with a placebo.
Study 2: Antimicrobial Assessment
Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.
Q & A
Q. Property Comparison :
- Solubility : Shake-flask method in PBS (pH 7.4).
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks).
- Case Study : Polymorphs with bent vs. planar hexahydroquinoline cores show 2–3× differences in bioavailability .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodology :
- Substituent Effects : Synthesize derivatives with varied pyridine substituents (e.g., –CH₃, –OCH₃, –Cl) and test against target proteins.
- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes.
- Data Table :
| Derivative | Pyridine Substituent | IC50 (nM) | LogP |
|---|---|---|---|
| 1 | 2-CH₃ | 12.3 | 2.1 |
| 2 | 4-OCH₃ | 8.7 | 1.8 |
| 3 | 3-Cl | 23.5 | 2.5 |
Q. What experimental approaches mitigate reactivity issues during functionalization of the hexahydroquinoline core?
- Methodology :
- Steric Shielding : Use bulky directing groups (e.g., –SiMe₃) to prevent undesired C–H activation.
- In Situ Monitoring : Employ ReactIR or LC-MS to track intermediate formation.
- Post-Reaction Quenching : Add scavengers (e.g., tetraethylammonium fluoride) to deactivate reactive byproducts .
Q. How can interaction studies with biological targets (e.g., enzymes, receptors) be rigorously validated?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) with immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS).
- Negative Controls : Use scrambled peptides or inactive enantiomers to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
